
Ammonium-15N acetate
Overview
Description
Ammonium-15N acetate (CAS No. 86451-35-6) is a stable isotope-labeled compound where the nitrogen atom in the ammonium group is replaced by the non-radioactive isotope nitrogen-15 (15N). Its molecular formula is C₂H₃O₂·¹⁵NH₄, with a molecular weight of 59.04 g/mol . This compound is widely utilized in metabolic studies, nuclear magnetic resonance (NMR) spectroscopy, and tracer experiments to investigate nitrogen assimilation, protein synthesis, and urea cycle dynamics. Its isotopic purity typically exceeds 98% 15N, making it suitable for quantitative analysis in biological and chemical systems .
Preparation Methods
Preparation via Ion Exchange
This method leverages metathesis reactions to replace chloride ions with acetate in 15N-labeled ammonium salts.
Procedure
Source of 15N-Labeled Ammonium :
- 15NH4Cl (e.g., 98% 15N enrichment) is dissolved in deionized water.
- Sodium acetate (CH3COONa) is added to precipitate NaCl and form 15NH4CH3COO.
-
- Temperature : Room temperature (20–25°C).
- Stoichiometry : Equimolar ratio of 15NH4Cl to CH3COONa.
- Purification : Filtration to remove NaCl, followed by recrystallization in ethanol/water mixtures.
Key Data
Parameter | Value/Description | Source |
---|---|---|
15N Enrichment | 95–98% (dependent on starting material) | |
Yield | ~90–95% (assuming quantitative exchange) | |
Purity | >99% (post recrystallization) |
Synthesis from 15N-Labeled Ammonia
Direct reaction of 15N-labeled ammonia with acetic acid is another viable route, though handling gaseous 15NH3 requires specialized equipment.
Procedure
- 15NH3 Gas : Bubbled into glacial acetic acid (CH3COOH) under controlled pressure.
- Neutralization : Excess NH3 is removed via distillation or vacuum evaporation.
- Crystallization : Concentration under reduced pressure yields crystalline 15NH4CH3COO.
Key Data
Parameter | Value/Description | Source |
---|---|---|
15N Enrichment | 100% (if 15NH3 is fully labeled) | |
Yield | 70–80% (depending on NH3 absorption efficiency) | |
Purity | >95% (after vacuum distillation) |
Analytical Validation of 15N Content
Robust analytical techniques are essential to confirm isotopic purity.
Methods
-
- Application : Direct analysis of 15N-labeled ammonium acetate solutions.
- Sensitivity : Detects 15N atom% down to 1%.
-
- Application : Combustion-isotope ratio mass spectrometry for precise 15N quantification.
- Accuracy : <0.1‰ δ15N measurements.
Data from Literature
Technique | 15N Atom% Determined | Application Example | Source |
---|---|---|---|
MALDI-TOF MS | 95 ± 1 | NH4+ oxidation studies | |
GC-C-IRMS | 98.5 ± 0.2 | Amino sugar analysis |
Challenges and Considerations
- Cost : 15N-labeled starting materials (e.g., 15NH4Cl) are expensive.
- Handling : 15NH3 gas requires inert atmospheres to prevent isotopic dilution.
- Stability : Ammonium acetate is hygroscopic; storage under anhydrous conditions is critical.
Comparative Analysis of Methods
Method | Advantages | Limitations |
---|---|---|
Ion Exchange | High yield, minimal equipment | Dependent on 15N salt availability |
15NH3 Reaction | Full 15N incorporation | Gas handling complexity, lower yield |
Azeotropic Distillation (from) | Removes water efficiently | Limited to concentrated solutions |
Chemical Reactions Analysis
Types of Reactions: Ammonium-15N acetate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the acetate ion acts as a nucleophile.
Decomposition Reactions: Upon heating, this compound decomposes to form acetamide and water.
Acid-Base Reactions: It can react with strong acids to form acetic acid and ammonium-15N salts.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as alkyl halides can be used under mild conditions.
Decomposition: Heating at temperatures above 110°C.
Acid-Base Reactions: Strong acids like hydrochloric acid or sulfuric acid at room temperature.
Major Products:
Acetamide: Formed during decomposition.
Acetic Acid: Formed during acid-base reactions.
Scientific Research Applications
Metabolic Studies
Glycosylation Pathways
One of the notable applications of Ammonium-15N acetate is in the study of glycosylation pathways in mammalian cells. Research has shown that the incorporation of 15N from ammonium into uridine-5'-diphospho-N-acetylglucosamine (UDP-GlcNAc) and uridine-5'-diphospho-N-acetylgalactosamine (UDP-GalNAc) occurs when recombinant Chinese hamster ovary cells are cultured with exogenous 15N-labeled ammonium chloride. This incorporation enhances the understanding of glycoprotein production, as it affects the characteristics of N-glycans, such as branching and amino sugar incorporation .
Isotope Labeling Techniques
The use of this compound in isotope labeling provides a non-radioactive alternative for tracing metabolic pathways. The combination of isotope labeling with matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOF-MS) allows for detailed analysis of glycan structures, revealing significant insights into cellular metabolism .
Nitrogen Cycling Studies
Nitrogen Transformation Tracking
this compound plays a crucial role in nitrogen cycling studies, particularly in tracking nitrogen transformations in various environments. The 15N-labeling approach allows researchers to monitor the fate of nitrogen compounds through mass spectrometry analysis. This method has been developed to facilitate high-throughput analysis, enabling the determination of 15N atom percentages in aqueous nitrogen species without extensive sample preparation .
Environmental Impact Assessments
The application of this compound extends to environmental studies where it aids in understanding the impact of nitrogenous compounds on ecosystems. By tracing nitrogen pathways, researchers can assess how different nitrogen sources affect plant growth and soil health, providing valuable data for environmental management practices .
Organic Synthesis
Synthesis of Isotopically Labeled Compounds
In organic chemistry, this compound is utilized for synthesizing isotopically labeled compounds, such as isoquinolines. The ability to incorporate 15N into organic structures enhances the study of reaction mechanisms and molecular interactions through techniques like nuclear magnetic resonance (NMR) spectroscopy . This application is particularly useful for developing pharmaceuticals and studying complex organic reactions.
Cost-effective Synthesis Protocols
Recent advancements have led to the development of cost-effective protocols for incorporating 15N into organic molecules using ammonium sources like ammonium chloride. These methods improve accessibility to labeled compounds for various research applications, making it easier for laboratories to conduct isotopic studies without incurring high costs associated with traditional synthesis methods .
Summary Table: Applications of this compound
Application Area | Details |
---|---|
Metabolic Studies | Tracing glycosylation pathways; non-radioactive isotope labeling; MALDI-TOF-MS for glycan analysis |
Nitrogen Cycling Studies | Monitoring nitrogen transformations; environmental impact assessments; high-throughput mass spectrometry |
Organic Synthesis | Synthesis of isotopically labeled compounds; cost-effective incorporation protocols |
Mechanism of Action
The mechanism of action of ammonium-15N acetate involves its incorporation into metabolic pathways where nitrogen is a key component. The nitrogen-15 isotope acts as a tracer, allowing researchers to follow the movement and transformation of nitrogen within a system. This is particularly useful in studying nitrogen metabolism and the nitrogen cycle in both environmental and biological contexts .
Comparison with Similar Compounds
Ammonium-15N Acetate vs. Ammonium-15N Chloride
Ammonium-15N chloride (CAS No. 39466-62-1, molecular weight: 54.48 g/mol) shares isotopic labeling but differs in anion composition. Key distinctions include:
- Solubility and Reactivity: this compound is more soluble in polar organic solvents (e.g., methanol) due to its acetate group, whereas ammonium-15N chloride is highly water-soluble and often used in aqueous metabolic studies .
- Metabolic Pathways : In premature infants, ammonium-15N chloride showed rapid incorporation into urinary urea (16.9–22.8% excretion within 10 hours) under high-protein diets, with a smaller metabolic nitrogen pool size compared to glycine-15N. This compound, though less studied, likely follows similar urea synthesis pathways but may exhibit delayed excretion due to acetate’s role in acetyl-CoA metabolism .
- Applications : Ammonium-15N chloride is preferred for NMR and fertilizer absorption studies, while this compound is used in lipid and carbohydrate tracer experiments .
Table 1: Physicochemical Properties
Compound | Molecular Formula | Molecular Weight (g/mol) | Isotopic Purity | Key Applications |
---|---|---|---|---|
This compound | C₂H₃O₂·¹⁵NH₄ | 59.04 | ≥98% 15N | Metabolic labeling, NMR |
Ammonium-15N chloride | Cl·¹⁵NH₄ | 54.48 | ≥99% 15N | Fertilizer studies, urea cycle |
Ammonium-15N sulfate | H₈¹⁵N₂O₄S | 134.13 | 98.5% 15N | Plant proteomics, mass spectrometry |
Sodium acetate (control) | C₂H₃NaO₂ | 82.03 | N/A | Buffer solutions, non-isotopic |
This compound vs. Glycine-15N
Glycine-15N (α-amino acid labeled at the amino group) contrasts with this compound in nitrogen metabolism:
- Pool Size and Turnover: Premature infants administered glycine-15N exhibited a larger metabolic nitrogen pool (7.2 g N) compared to ammonium-15N chloride (0.429–3.57 g N), suggesting glycine integrates into amino acid synthesis more extensively .
- Excretion Dynamics : Glycine-15N showed slower urea-15N excretion peaks (0.435 days post-administration) versus ammonium-15N chloride’s faster urea conversion, highlighting differences in precursor-product relationships under low-protein diets .
This compound vs. Ammonium-15N Nitrate/Sulfate
- Nitrate-15N and Sulfate-15N: These salts (e.g., ammonium-15N sulfate, CAS 43086-58-4) are primarily used in agricultural studies to track nitrogen uptake in plants.
- Isotopic Contamination Risks : Ammonium-15N nitrate requires stringent washing protocols to avoid isotopic interference, a concern less prevalent with acetate derivatives .
Metabolic Studies in Premature Infants
Studies using ammonium-15N chloride revealed:
- Diet-Dependent Metabolism : On high-protein diets, 15N was rapidly excreted as urea (16.9–22.8% within 10 hours), whereas low-protein diets promoted nitrogen conservation, with 15N redistributed into plasma proteins .
- Pool Size Differences : The metabolic nitrogen pool size for ammonium-15N (0.429–3.57 g N) was smaller than glycine-15N (7.2 g N), indicating divergent metabolic priorities .
Table 2: Metabolic Parameters in Premature Infants
Compound | Protein Intake (g/kg/day) | Urea-15N Excretion (%) | Metabolic Pool Size (g N) |
---|---|---|---|
Ammonium-15N chloride | 4.4 | 16.9–22.8 | 0.429–3.57 |
Glycine-15N | 1.5 | 5.8–9.6 | 7.2 |
Biological Activity
Ammonium-15N acetate is a stable isotope-labeled compound that serves as a significant nitrogen source in various biological systems. Its unique properties allow researchers to trace nitrogen metabolism and its pathways in living organisms, including plants, animals, and microorganisms. This article explores the biological activity of this compound through detailed research findings, case studies, and comparative data.
- Molecular Formula : C₂H₇NO₂ (with nitrogen-15 isotope)
- CAS Number : 86451-35-6
- Appearance : White crystalline solid with a slight vinegar-like odor
- Solubility : Highly soluble in water
This compound plays a crucial role in metabolic pathways by participating in nitrogen assimilation processes. The incorporation of the nitrogen-15 isotope allows for precise tracking of nitrogen fluxes in biological systems, which is essential for understanding nutrient cycling and metabolism. The compound is particularly useful in studies involving:
- Amino Acid Synthesis : It aids in tracing the incorporation of nitrogen into amino acids.
- Protein Metabolism : Researchers can monitor how proteins utilize nitrogen derived from this compound.
1. Nitrogen Tracing Studies
This compound is widely used in nitrogen tracing studies to understand various biological processes. By incorporating the isotope into metabolic pathways, researchers can track the uptake and utilization of nitrogen. For instance, studies have shown that Nitrosomonas europaea can oxidize ammonium ions labeled with 15N, producing nitrite as a detectable product over time .
2. Impact on Microbial Communities
Research indicates that ammonium and acetate can significantly influence microbial community dynamics. In one study, acclimatization experiments with thermophilic cultures showed a shift from syntrophic acetate oxidation to aceticlastic methanogenesis when exposed to high ammonia levels . This demonstrates how this compound can alter metabolic pathways within microbial communities.
Case Study 1: Ammonium Acetate's Effect on Cytokine Production
A study involving immortalized human microglia and astroglioma cells revealed that ammonium acetate could modulate cytokine secretion. Specifically, it enhanced the secretion of tumor necrosis factor-alpha while diminishing interleukin-6 release under certain conditions . This highlights the potential immunomodulatory effects of ammonium-based compounds.
Case Study 2: Nitrogen Cycle Dynamics
In another investigation focused on the nitrogen cycle, researchers utilized this compound to study its conversion into various nitrogenous compounds. The results indicated that during aerobic incubation with Nitrosomonas europaea, significant amounts of nitrite were produced from ammonium, showcasing the compound's role in nitrification processes .
Comparative Analysis
The following table summarizes the key characteristics and applications of this compound compared to non-labeled ammonium compounds:
Compound Name | Molecular Formula | Key Characteristics | Applications |
---|---|---|---|
Ammonium Acetate | C₂H₇NO₂ | Non-labeled version; widely used as a buffer agent | General biochemical applications |
This compound | C₂H₇¹⁵NO₂ | Labeled for tracing nitrogen metabolism | Nitrogen tracing studies; metabolic research |
Q & A
Basic Research Questions
Q. How can researchers assess the isotopic purity of Ammonium-15N acetate, and what analytical methods are most reliable?
To determine isotopic purity, researchers should employ nuclear magnetic resonance (NMR) spectroscopy or isotope ratio mass spectrometry (IRMS). For NMR, 15N-labeled compounds exhibit distinct chemical shifts, allowing quantification of isotopic enrichment . IRMS provides higher sensitivity for low-abundance isotopes and is recommended for samples with natural abundance or moderate enrichment. Critical to accuracy is the use of reference materials with known 15N abundance (e.g., ammonium-15N chloride or sulfate) processed alongside samples to minimize systematic errors . Commercial suppliers typically report purity as ≥98 atom% 15N, but independent verification is essential for precision-critical studies .
Q. What are the best practices for incorporating this compound into isotopic labeling experiments?
Key practices include:
- Matrix Matching : Use reference standards with similar chemical matrices (e.g., biological fluids, soil extracts) to account for matrix-induced ionization suppression in mass spectrometry .
- Calibration Curves : Prepare multi-point calibration curves using serially diluted 15N-enriched standards, as demonstrated in LC-MS/MS workflows for ammonia quantification .
- Internal Standards : Employ deuterated or 15N-labeled analogs (e.g., ammonium-15N,d4 chloride) to correct for extraction efficiency and instrument drift .
Advanced Research Questions
Q. How should researchers address discrepancies in 15N enrichment data when using different analytical platforms (e.g., IRMS vs. NMR)?
Discrepancies often arise from platform-specific limitations:
- IRMS Sensitivity : IRMS excels in detecting low 15N enrichments (<1 atom%) but may struggle with high-purity samples due to memory effects between runs .
- NMR Resolution : NMR provides structural context but requires higher isotopic enrichment (≥98 atom% 15N) for clear signal differentiation .
To resolve contradictions: - Cross-validate results using both methods on a subset of samples.
- Account for impurities (e.g., <2% 14N in ammonium-15N chloride) that skew IRMS data .
Q. What experimental design considerations are critical for metabolic tracing studies using this compound in vivo?
Key factors include:
- Tissue-Specific Turnover Rates : In animal models, liver and plasma proteins exhibit rapid 15N incorporation (peak at 1 day), while muscle and lens proteins show delayed peaks (4 days) .
- Sampling Timelines : Optimize timepoints based on turnover rates to capture dynamic nitrogen redistribution.
- Control Groups : Use unlabeled ammonium acetate to distinguish background 14N signals and correct for natural isotopic abundance .
Q. How can researchers mitigate isotopic cross-talk when analyzing 14NH4+ and 15NH4+ in the same sample?
Strategies include:
- Photoacoustic Spectroscopy : Utilize wavelength-modulated systems to selectively detect 15NH3 and 14NH3, reducing spectral overlap .
- Chemical Purity Verification : Pre-screen this compound for 14N contamination using high-resolution IRMS .
- Mathematical Corrections : Apply post-hoc algorithms to subtract cross-sensitive signals, validated against pure 15N standards .
Q. What advanced methods enable accurate quantification of 15N-labeled ammonium in complex biological or environmental matrices?
- LC-MS/MS with Derivatization : Convert ammonium to stable derivatives (e.g., benzoyl chloride adducts) to enhance ionization efficiency in complex samples .
- Solid-Phase Extraction (SPE) : Pre-concentrate ammonium using cation-exchange resins, followed by elution with potassium sulfate to minimize matrix interference .
- Isotope Dilution Analysis : Spike samples with a known quantity of 15N-enriched internal standard before extraction to correct for recovery losses .
Q. Data Analysis and Validation
Q. How should researchers normalize 15N enrichment data to account for instrument variability?
- Identical Treatment Principle : Process reference materials and samples in the same batch to control for day-to-day instrument variability .
- Delta Notation : Report results as δ15N values relative to atmospheric N2, ensuring comparability across studies .
Q. What validation steps are required to confirm the absence of isotopic exchange during sample preparation?
- Acid Stability Tests : Incubate this compound in acidic conditions (e.g., 1M HCl) and verify isotopic integrity via NMR or IRMS .
- Blind Spikes : Add 15N-enriched ammonium to unlabeled samples and measure recovery rates to detect unintended isotopic scrambling .
Properties
IUPAC Name |
acetic acid;azane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4O2.H3N/c1-2(3)4;/h1H3,(H,3,4);1H3/i;1+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USFZMSVCRYTOJT-IEOVAKBOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O.[15NH3] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90491504 | |
Record name | Acetic acid--(~15~N)ammonia (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90491504 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
78.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
86451-35-6 | |
Record name | Acetic acid--(~15~N)ammonia (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90491504 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 86451-35-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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